REACTION_CXSMILES
|
N1CC(=O)NC1=O.N1C(=O)[C:11]2([C:24]3[C:17]([CH:18]=[C:19]4[S:23][CH:22]=[CH:21][C:20]4=3)=[CH:16][CH:15]=[CH:14]2)NC1=O>>[S:23]1[CH:22]=[CH:21][C:20]2[CH2:24][C:17]3[C:18]([C:19]1=2)=[CH:11][CH:14]=[CH:15][CH:16]=3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C1
|
Name
|
6-chloro-4H-indeno[1,2-b]thiophen 4,4'-imidazolidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
spiro-(4H-indeno[1,2]thiophen-4,4'-imidazolidine)-2',5'-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(NC2(C1=O)C=CC=C1C=C3C(C=CS3)=C12)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)CC1=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |